

An In-depth Technical Guide to 3'-Hydroxy Simvastatin: Chemical Structure and Properties

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Compound of Interest

Compound Name: 3'-Hydroxy Simvastatin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **3'-Hydroxy Simvastatin**, a primary active metabolite of the widely prescribed cholesterol-lowering drug, Simvastatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies, where available in the public domain, are provided. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. Following administration, the inactive lactone prodrug, Simvastatin, is hydrolyzed to its active β -hydroxy acid form, which is then further metabolized by the cytochrome P450 (CYP) enzyme system. One of the major metabolites formed is **3'-Hydroxy Simvastatin**. Understanding the chemical and pharmacological properties of this metabolite is crucial for a complete comprehension of Simvastatin's efficacy and safety profile.

Chemical Structure and Identification

3'-Hydroxy Simvastatin is the product of the hydroxylation of the butanoyl side chain of Simvastatin.

Chemical Structure:

- IUPAC Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate[1]
- Chemical Formula: C₂₅H₃₈O₆[1][2][3]
- Canonical SMILES: C[C@@H]1C--INVALID-LINK--C)CC[C@@H]3C--INVALID-LINK--O3)O">C@@HOC(=O)C(C)(C)C(C)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3'-Hydroxy Simvastatin** is provided in Table 1. For comparative purposes, the properties of the parent drug, Simvastatin, are also included where available.

Property	3'-Hydroxy Simvastatin	Simvastatin
Molecular Weight	434.57 g/mol [3][4]	418.57 g/mol
CAS Number	133645-46-2 (3'(S)-Hydroxy)[5]	79902-63-9
	126313-98-2 (racemic)[4][6]	
Melting Point	Data not available	135-138 °C
Boiling Point	Data not available	Data not available
Water Solubility	Predicted: 0.0402 mg/mL	0.03 mg/L
LogP (Octanol-Water Partition Coefficient)	Predicted: 4.22	4.68

Table 1: Physicochemical Properties of **3'-Hydroxy Simvastatin** and Simvastatin

Spectroscopic Data

Detailed experimental spectroscopic data for **3'-Hydroxy Simvastatin** is not readily available in the public domain. However, data for the parent compound, Simvastatin, can be used as a reference for structural elucidation.

Mass Spectrometry: Mass spectrometry data for hydroxylated metabolites of Simvastatin have been reported, confirming the addition of a hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ^1H and ^{13}C NMR spectral data for **3'-Hydroxy Simvastatin** are not currently available in public databases. Researchers undertaking the synthesis or isolation of this metabolite would need to perform de novo spectral analysis.

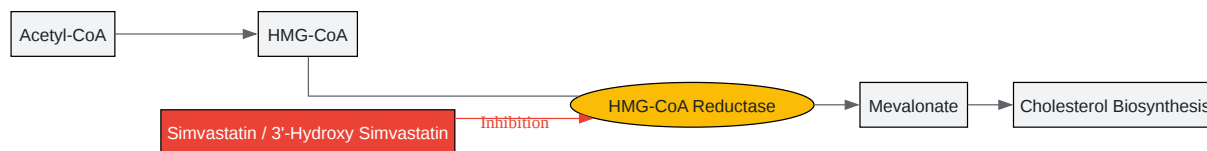
Pharmacological Properties

Mechanism of Action

Like its parent compound, **3'-Hydroxy Simvastatin** is an inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, **3'-Hydroxy Simvastatin** contributes to the overall cholesterol-lowering effect of Simvastatin.

Signaling Pathways

While specific signaling pathways uniquely modulated by **3'-Hydroxy Simvastatin** are not extensively documented, it is understood to contribute to the broader effects of Simvastatin. Simvastatin has been shown to influence several signaling pathways beyond cholesterol synthesis, including the inhibition of small GTPases like Ras and Rho. This interference with protein prenylation affects downstream signaling cascades such as the Ras/MAP kinase pathway.



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Figure 1: Inhibition of the HMG-CoA Reductase Pathway.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and purification of **3'-Hydroxy Simvastatin** are not widely published. The following sections outline general methodologies that can be adapted for its preparation and analysis.

Synthesis of 3'-Hydroxy Simvastatin

The primary route of formation of **3'-Hydroxy Simvastatin** is through the metabolism of Simvastatin.

Method 1: Microbial Biotransformation

A common method for producing hydroxylated metabolites of drugs is through microbial biotransformation. Various microbial strains can be screened for their ability to hydroxylate Simvastatin at the 3' position.

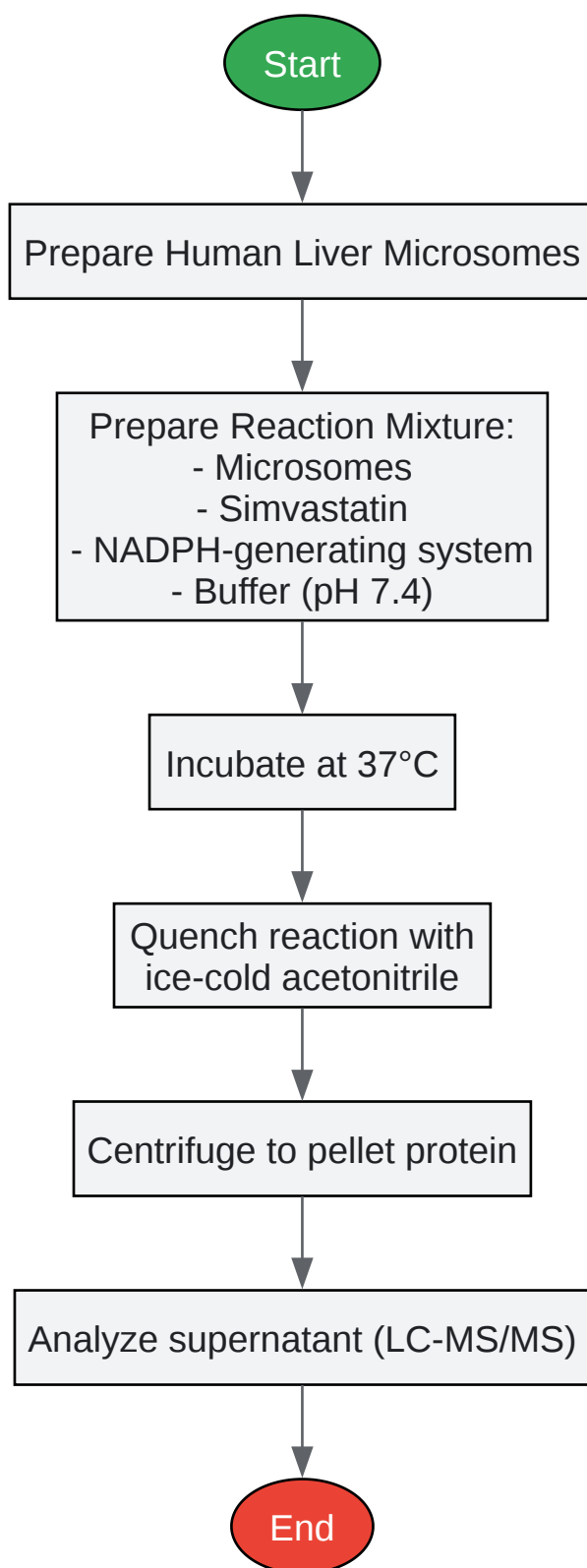
- Protocol Outline:
 - Select and culture a suitable microorganism known for hydroxylation reactions (e.g., certain species of *Aspergillus*, *Cunninghamella*, or *Streptomyces*).
 - Introduce Simvastatin to the microbial culture.
 - Incubate under optimal conditions (temperature, pH, aeration) for a specified period.

- Extract the culture medium and microbial cells with an appropriate organic solvent (e.g., ethyl acetate).
- Concentrate the extract and proceed with purification.

Method 2: In Vitro Metabolism using Liver Microsomes

This method mimics the metabolic process that occurs in the liver.

- Protocol Outline:
 - Prepare a reaction mixture containing human liver microsomes, Simvastatin, and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
 - Incubate the mixture at 37°C.
 - Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
 - Centrifuge to pellet the protein.
 - Analyze the supernatant for the presence of **3'-Hydroxy Simvastatin**.



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Figure 2: Workflow for In Vitro Metabolism of Simvastatin.

Purification of 3'-Hydroxy Simvastatin

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of **3'-Hydroxy Simvastatin** from a mixture of metabolites.

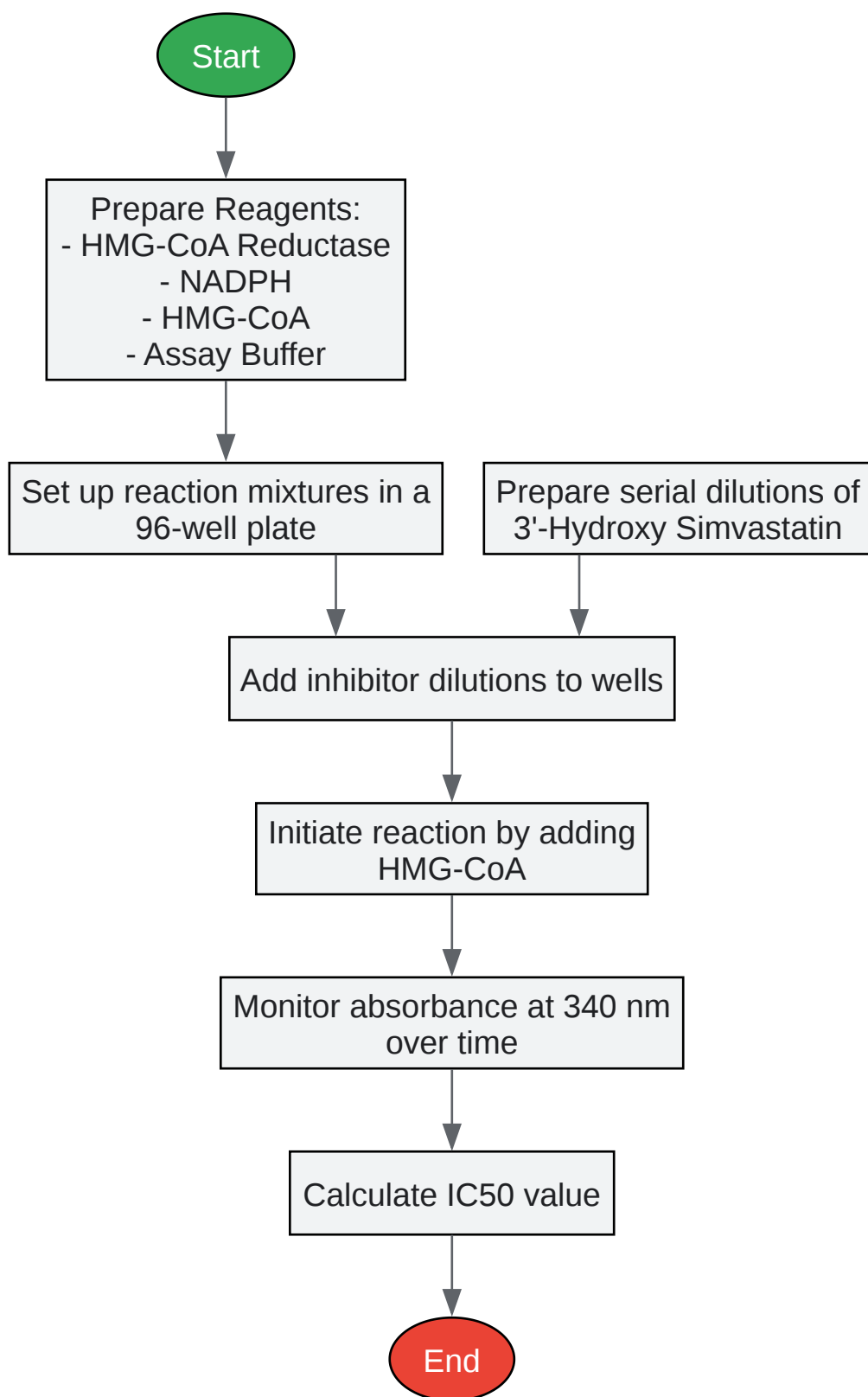
- General HPLC Protocol:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation from Simvastatin and other metabolites.
 - Detection: UV detection at a wavelength where both Simvastatin and its hydroxylated metabolite absorb (e.g., around 238 nm) or mass spectrometry for more sensitive and specific detection.
 - Fraction Collection: Fractions corresponding to the peak of **3'-Hydroxy Simvastatin** are collected.
 - Post-Purification: The collected fractions are pooled, and the solvent is evaporated to yield the purified compound.

Biological Activity Assay: HMG-CoA Reductase Inhibition

The inhibitory activity of **3'-Hydroxy Simvastatin** on HMG-CoA reductase can be determined using a spectrophotometric assay.

- Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase in the presence of its substrate, HMG-CoA.
- Protocol Outline:
 - Prepare a reaction mixture containing HMG-CoA reductase enzyme, NADPH, and HMG-CoA in a suitable assay buffer.

- Add varying concentrations of **3'-Hydroxy Simvastatin** to the reaction mixture.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the rate of NADPH consumption for each concentration of the inhibitor.
- Determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).



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Figure 3: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Conclusion

3'-Hydroxy Simvastatin is a key active metabolite of Simvastatin, contributing to its overall therapeutic effect of lowering cholesterol. This guide has summarized the available information on its chemical structure, physicochemical properties, and biological activity. While detailed experimental protocols for its synthesis and complete spectroscopic characterization are not widely available, the provided methodologies offer a foundation for researchers to produce and study this important compound. Further investigation into the specific pharmacological and toxicological profile of **3'-Hydroxy Simvastatin** will provide a more nuanced understanding of Simvastatin's action in vivo.

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